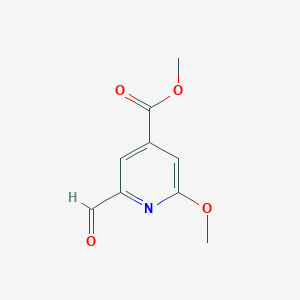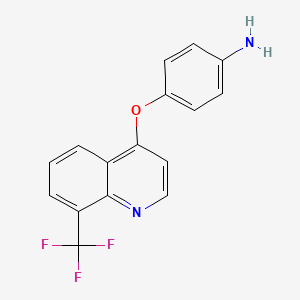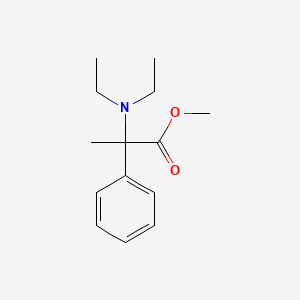
2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a dimethylamino acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid typically involves multi-step organic reactions. One possible route could be:
Halogenation: Starting with a phenyl ring, bromination and fluorination can be carried out using bromine and fluorine sources under controlled conditions.
Amination: Introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions could target the phenyl ring or the carboxylic acid group.
Substitution: The bromine and fluorine atoms on the phenyl ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex organic molecules.
Biology: In studies involving enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the synthesis of agrochemicals or materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Bromo-2-chlorophenyl)-2-(dimethylamino)acetic acid
- 2-(5-Bromo-2-methylphenyl)-2-(dimethylamino)acetic acid
- 2-(5-Bromo-2-nitrophenyl)-2-(dimethylamino)acetic acid
Uniqueness
The presence of both bromine and fluorine atoms on the phenyl ring makes 2-(5-Bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid unique. These halogens can significantly influence the compound’s reactivity and interactions, potentially leading to unique biological or chemical properties.
Eigenschaften
Molekularformel |
C10H11BrFNO2 |
|---|---|
Molekulargewicht |
276.10 g/mol |
IUPAC-Name |
2-(5-bromo-2-fluorophenyl)-2-(dimethylamino)acetic acid |
InChI |
InChI=1S/C10H11BrFNO2/c1-13(2)9(10(14)15)7-5-6(11)3-4-8(7)12/h3-5,9H,1-2H3,(H,14,15) |
InChI-Schlüssel |
NCBJBRPZRWXYMP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(C1=C(C=CC(=C1)Br)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


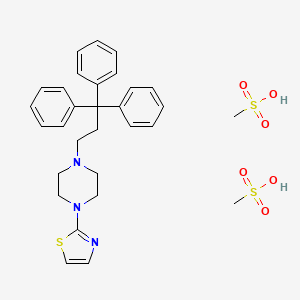
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)


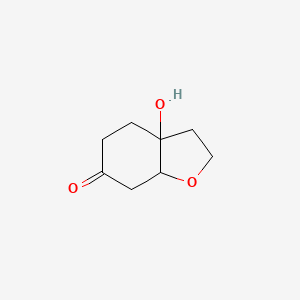
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)




![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)
